molecular formula C12H28N2 B12009707 1,1-Dihexylhydrazine CAS No. 20240-69-1

1,1-Dihexylhydrazine

Cat. No.: B12009707
CAS No.: 20240-69-1
M. Wt: 200.36 g/mol
InChI Key: HYRPLOVLRXZKMI-UHFFFAOYSA-N
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Description

1,1-Dihexylhydrazine is a hydrazine derivative characterized by two hexyl groups attached to the same nitrogen atom of the hydrazine backbone (N,N-dihexylhydrazine). Hydrazines are typically polar, hygroscopic compounds with reducing properties, and the hexyl substituents would confer significant lipophilicity compared to shorter-chain derivatives .

Properties

CAS No.

20240-69-1

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

1,1-dihexylhydrazine

InChI

InChI=1S/C12H28N2/c1-3-5-7-9-11-14(13)12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

HYRPLOVLRXZKMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dihexylhydrazine typically involves the reaction of hexylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2 C6H13NH2 + N2H4 → C12H28N2 + 2 NH3} ]

In industrial settings, the production of this compound may involve more sophisticated techniques to optimize yield and purity. These methods often include the use of catalysts and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

1,1-Dihexylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into simpler amines. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The hydrazine group in this compound can participate in substitution reactions, where one or both hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dihexylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: Research into the biological activity of hydrazines includes studies on their potential as therapeutic agents.

    Medicine: Hydrazine derivatives are investigated for their potential use in pharmaceuticals, including as anticancer agents.

    Industry: In industrial applications, this compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1,1-Dihexylhydrazine exerts its effects involves interactions with various molecular targets. The nitrogen-nitrogen bond in hydrazines is reactive, allowing the compound to participate in redox reactions and form stable complexes with metals. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Hydrazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
1,1-Dihexylhydrazine C₁₂H₂₈N₂ ~200.37 (estimated) ~300 (estimated) Low in water Hypothetical: Surfactants, ligands
1,1-Dimethylhydrazine C₂H₈N₂ 60.10 63 Miscible in water Rocket fuel, organic synthesis
1,1-Diphenylhydrazine HCl C₁₂H₁₃N₂Cl 232.70 290 (decomposes) Soluble in polar solvents Pharmaceutical intermediates
(4-Ethylphenyl)hydrazine HCl C₈H₁₂N₂Cl 188.65 N/A Soluble in DMSO Chemical synthesis

Notes:

  • This compound ’s properties are extrapolated from alkyl-substituted hydrazines. Longer alkyl chains increase hydrophobicity and boiling points compared to methyl or phenyl analogs .
  • 1,1-Dimethylhydrazine is highly polar and volatile, making it suitable for aerospace applications, whereas phenyl-substituted derivatives are more stable and used in drug synthesis .

Toxicity and Environmental Impact

Hydrazines are broadly toxic, with 1,1-dimethylhydrazine classified as a carcinogen (EPA) and teratogen . By contrast, 1,1-diphenylhydrazine derivatives show lower acute toxicity but still require careful handling .

Table 2: Toxicity Profiles

Compound LD₅₀ (Oral, Rat) Carcinogenicity Environmental Persistence
1,1-Dimethylhydrazine 122 mg/kg Yes (ATSDR) High
1,1-Diphenylhydrazine N/A Limited data Moderate
This compound Not reported Likely High (estimated)

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